molecular formula C5H11NO2 B1178360 (3r,4s)-Piperidine-3,4-diol CAS No. 135501-61-0

(3r,4s)-Piperidine-3,4-diol

Cat. No. B1178360
CAS RN: 135501-61-0
M. Wt: 117.15 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,4s)-Piperidine-3,4-diol, also known as (3r,4s)-3,4-dihydroxypiperidine, is a chiral compound with a wide range of applications in the pharmaceutical, chemical, and food industries. It is a versatile compound that can be used as a building block for synthesizing other compounds or as a starting material for synthesizing active pharmaceutical ingredients (APIs). The compound has also been studied for its potential uses in the medical field, where it has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties.

Scientific Research Applications

Synthesis of Flavour and Fragrance Compounds

(3r,4s)-Piperidine-3,4-diol: is used in the synthesis of various flavour and fragrance compounds. The compound can undergo Claisen, Cope, and related rearrangements , which are essential reactions in organic chemistry that produce a wide range of aroma compounds . These reactions are particularly valuable in creating complex molecules with high chiral purity, which is crucial for the flavour and fragrance industry.

properties

IUPAC Name

(3R,4S)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,4s)-Piperidine-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r,4s)-Piperidine-3,4-diol
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Reactant of Route 5
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Reactant of Route 6
(3r,4s)-Piperidine-3,4-diol

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